Thalidomide-5'-C3-PEG1-OH

Description

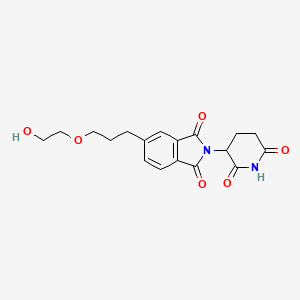

Thalidomide-5'-C3-PEG1-OH is a cereblon (CRBN)-targeting degrader building block used in proteolysis-targeting chimera (PROTAC) design. It consists of a thalidomide-derived E3 ligase ligand, a three-carbon (C3) alkyl chain, a polyethylene glycol (PEG1) linker, and a terminal hydroxyl (-OH) group for conjugation . Its molecular formula is C₁₈H₂₀N₂O₆ (MW: 360.366), and it is characterized by high purity (≥95%) and refrigerated storage requirements . This compound enables targeted protein degradation by bridging E3 ligase and target proteins, making it critical for drug discovery.

Properties

Molecular Formula |

C18H20N2O6 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-[3-(2-hydroxyethoxy)propyl]isoindole-1,3-dione |

InChI |

InChI=1S/C18H20N2O6/c21-7-9-26-8-1-2-11-3-4-12-13(10-11)18(25)20(17(12)24)14-5-6-15(22)19-16(14)23/h3-4,10,14,21H,1-2,5-9H2,(H,19,22,23) |

InChI Key |

JEKZTCQHKKEFIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-5’-C3-PEG1-OH involves the modification of the thalidomide molecule by attaching a polyethylene glycol (PEG) chain to the 5’ position. This process typically involves several steps:

Activation of Thalidomide: Thalidomide is first activated by introducing a reactive group at the 5’ position.

PEGylation: The activated thalidomide is then reacted with a PEG chain, usually under mild conditions to avoid degradation of the thalidomide molecule.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of Thalidomide-5’-C3-PEG1-OH follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5’-C3-PEG1-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can modify the functional groups on the PEG chain.

Substitution: Substitution reactions can introduce different functional groups to enhance its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted versions with different functional groups.

Scientific Research Applications

Thalidomide-5’-C3-PEG1-OH has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying PEGylation and its effects on solubility and bioavailability.

Biology: Investigated for its potential to modulate biological pathways and its interactions with cellular components.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

Industry: Utilized in the development of drug delivery systems and as a reference compound in pharmaceutical research.

Mechanism of Action

The mechanism of action of Thalidomide-5’-C3-PEG1-OH involves its interaction with specific molecular targets, such as cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to its therapeutic effects. This mechanism is similar to that of thalidomide but with enhanced properties due to the PEGylation.

Comparison with Similar Compounds

Structural and Functional Overview

Thalidomide-5'-C3-PEG1-OH’s structure (SMILES: OCCOCCCC1=CC=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=C1) features:

- E3 ligase-binding phthalimide core

- C3 alkyl chain for spatial flexibility

- PEG1 linker enhancing hydrophilicity

- Terminal -OH group for chemical conjugation .

Its design balances solubility and cell permeability, making it suitable for in vitro and in vivo applications.

Comparative Analysis with Similar Compounds

Structural Variations

Key structural differences among analogs include:

- PEG length : Ranges from PEG1 to PEG6.

- Carbon chain : C2, C3, or C5 alkyl/ether linkages.

- Functional groups : -OH, -azide, -amine, or propargyl termini.

Example Compounds:

Thalidomide-5'-C3-PEG3-OH

- PEG3 linker (vs. PEG1 in the parent compound).

- Molecular formula: C₂₂H₂₈N₂O₈ (MW: 448.472).

- Increased hydrophilicity and molecular weight compared to PEG1 analogs .

Formula: C₁₅H₁₄N₂O₆ (MW: 318.28). Simplified structure but reduced linker flexibility .

Thalidomide-5'-propargyl-PEG1-OH

Physicochemical Properties

Key Observations :

- Longer PEG chains (e.g., PEG3) increase molecular weight and solubility but may reduce membrane permeability.

- Ether-linked analogs (e.g., C2/C5) lack PEG spacers, affecting hydrophilicity.

Research Findings and Implications

- Chiral Separation : Thalidomide analogs require precise chiral separation methods due to stereochemical complexity, as highlighted in polysaccharide-based stationary phase studies .

- PROTAC Optimization : Adjusting linker length (C3-PEG1 vs. C3-PEG3) fine-tunes degradation efficacy. For example, PEG3 linkers may enhance solubility for in vivo applications .

- Synthetic Accessibility : Ether-linked analogs (e.g., C2/C5) simplify synthesis but sacrifice modularity compared to PEG-containing variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.